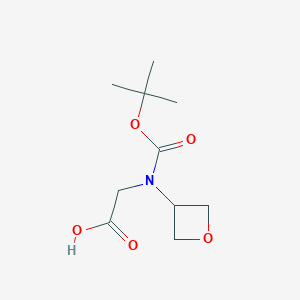

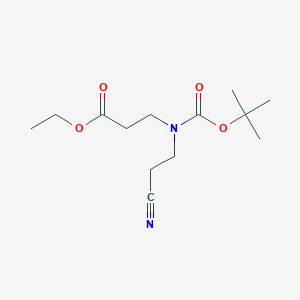

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine

Übersicht

Beschreibung

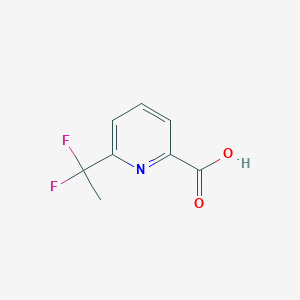

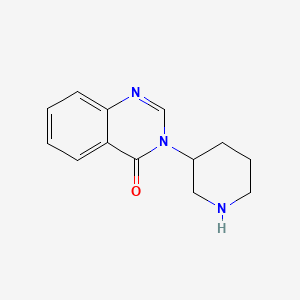

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

One significant application of N-(tert-butoxycarbonyl) derivatives involves peptide synthesis, where these compounds serve as building blocks or intermediates. For example, Wojciechowski and Hudson (2008) describe the synthesis of a peptide nucleic acid monomer using an N-tert-butoxycarbonyl protected monomer compatible with Fmoc-oligomerization strategy, highlighting its utility in constructing complex nucleic acid mimics (Wojciechowski & Hudson, 2008). Similarly, Rassu et al. (1995) exploited a tert-butoxycarbonyl-protected pyrrole derivative in the diastereoselective synthesis of α-C-arabinofuranosyl glycine, demonstrating the versatility of such protecting groups in synthesizing stereochemically complex amino acids (Rassu et al., 1995).

Atmospheric Chemistry

In the context of atmospheric chemistry, glyoxal reactions with amino acids, as explored by De Haan et al. (2009), show how N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine could theoretically participate in similar low-volatility product formations, contributing to secondary organic aerosol formation. These findings emphasize the role of amino acid interactions with carbonyl compounds in atmospheric processes (De Haan et al., 2009).

Material Science

In material science, Taniguchi et al. (2012) discuss the incorporation of N-tert-butoxycarbonyl amino acids into polystyrenes for CO2 separation membranes. This application showcases the potential of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine in enhancing the functionality of polymeric materials for environmental applications (Taniguchi et al., 2012).

Organic and Medicinal Chemistry

Moreover, the versatility of N-(tert-butoxycarbonyl) derivatives extends into organic and medicinal chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, Geurts et al. (1998) investigated N-(benzyloxycarbonyl)glycine derivatives as potential anticonvulsants, highlighting the importance of such compounds in developing new therapeutic agents (Geurts et al., 1998).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.

Please note that the availability of this information depends on the extent of research done on the compound. For a less studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJDFGUHZUXAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)